Cas no 2229498-05-7 (3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid)

3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid
- EN300-1875444
- 3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid
- 2229498-05-7
-
- インチ: 1S/C15H21NO6/c1-15(2,3)22-14(20)16-11-6-5-10(17)7-9(11)8-12(21-4)13(18)19/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)
- InChIKey: BDLAPRAQWLHATR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1CC(C(=O)O)OC)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 311.13688739g/mol
- どういたいしつりょう: 311.13688739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 105Ų
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875444-0.5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1875444-0.25g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1875444-0.05g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1875444-5.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1875444-1g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1875444-5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1875444-10.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1875444-1.0g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1875444-2.5g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1875444-0.1g |
3-(2-{[(tert-butoxy)carbonyl]amino}-5-hydroxyphenyl)-2-methoxypropanoic acid |
2229498-05-7 | 0.1g |
$1207.0 | 2023-09-18 |
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acidに関する追加情報
Introduction to 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic Acid (CAS No. 2229498-05-7)
3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229498-05-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a complex structure with both tert-butoxy carbonylamino and hydroxyphenyl functional groups, exhibits promising properties that make it a valuable intermediate in the synthesis of bioactive molecules.
The molecular framework of 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid is characterized by its aromatic ring system, which is further modified by hydroxyl and methoxy substituents. The presence of the (tert-butoxy)carbonylamino group enhances the compound's stability and reactivity, making it particularly useful in peptide coupling reactions and as a protecting group for amino functions. These features are critical in the development of peptide-based therapeutics, where controlled reactivity and stability are paramount.
Recent advancements in medicinal chemistry have highlighted the utility of this compound in the design of novel drug candidates. The hydroxyphenyl moiety, for instance, is known to contribute to the binding affinity of small molecules to biological targets, particularly enzymes and receptors involved in metabolic pathways. This has led to its incorporation into various research projects aimed at developing treatments for diseases such as cancer, inflammation, and neurodegenerative disorders.
In the context of drug discovery, 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid serves as a versatile building block for constructing more complex molecules. Its structural features allow for modifications at multiple sites, enabling chemists to fine-tune properties such as solubility, bioavailability, and target specificity. This flexibility has been leveraged in high-throughput screening campaigns to identify lead compounds with enhanced pharmacological profiles.
One notable application of this compound is in the synthesis of enzyme inhibitors. The (tert-butoxy)carbonylamino group facilitates selective acylation reactions, allowing researchers to create derivatives that interact with specific enzymatic targets. For example, studies have demonstrated its use in developing inhibitors of kinases and proteases, which are key players in cellular signaling pathways implicated in various diseases. The hydroxyphenyl group further aids in modulating binding interactions by participating in hydrogen bonding networks with protein residues.
The pharmaceutical industry has also explored derivatives of 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid for their potential therapeutic effects. Researchers have synthesized analogs with modified side chains to improve pharmacokinetic properties or enhance binding affinity to biological targets. These efforts align with the broader trend toward personalized medicine, where tailored molecular entities are designed to address individual patient needs.
From a synthetic chemistry perspective, this compound exemplifies the importance of functional group interplay in designing molecules with desired properties. The combination of protective groups like (tert-butoxy)carbonylamino and bioactive moieties such as hydroxyphenyl allows for intricate molecular architectures that can be optimized for specific applications. This underscores the compound's significance as a tool in both academic research and industrial drug development pipelines.
Future research directions may explore novel synthetic methodologies to improve access to this compound and its derivatives. Advances in catalytic asymmetric synthesis could enable more efficient production routes while maintaining high enantioselectivity—a critical factor for many pharmaceutical applications. Additionally, computational modeling techniques could be employed to predict and optimize interactions between these compounds and biological targets.
The growing interest in natural product-inspired scaffolds has also prompted investigations into derivatives of 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid that mimic structural motifs found in bioactive natural products. Such derivatives may offer new therapeutic opportunities by leveraging known biological activities while incorporating synthetic advantages for improved efficacy and safety.
In summary, 3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid (CAS No. 2229498-05-7) represents a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly enzyme inhibitors and other therapeutic agents targeting metabolic diseases and beyond. As synthetic methodologies continue to evolve, this compound will likely remain at the forefront of efforts to discover new treatments that address unmet medical needs.
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